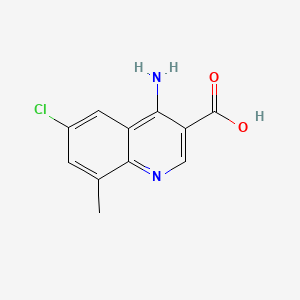![molecular formula C8H9N3 B572984 4-甲基-1H-吡咯并[2,3-c]吡啶-7-胺 CAS No. 1260384-89-1](/img/structure/B572984.png)
4-甲基-1H-吡咯并[2,3-c]吡啶-7-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a methyl group at the 4-position and an amine group at the 7-position. Pyrrolopyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
科学研究应用
4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes and receptors.
作用机制
Target of Action
The primary targets of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play essential roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways . The compound’s interaction with FGFRs prevents this activation, thereby inhibiting the signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . Inhibition of these pathways by 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine can lead to reduced cell proliferation and migration, potentially slowing the progression of cancer .
Result of Action
The molecular and cellular effects of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine’s action include inhibition of cell proliferation and induction of apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-2-nitropyridine with ethyl acetoacetate, followed by reduction and cyclization to form the desired pyrrolopyridine structure . The reaction conditions often include the use of strong acids or bases to facilitate cyclization and reduction steps.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
相似化合物的比较
Similar Compounds
4-Methyl-1H-pyrrolo[3,4-c]pyridine: Another isomer with a different arrangement of the nitrogen atoms in the ring.
4-Methyl-1H-pyrrolo[2,3-b]pyridine: A similar compound with the nitrogen atom in a different position.
4-Methyl-1H-pyrrolo[3,2-c]pyridine: Another structural isomer with a different fusion pattern of the pyrrole and pyridine rings.
Uniqueness
4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern and the position of the amine group. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers. Its unique structure makes it a valuable compound for exploring new therapeutic agents and understanding structure-activity relationships in medicinal chemistry .
属性
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSRQNOTXYFHPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)
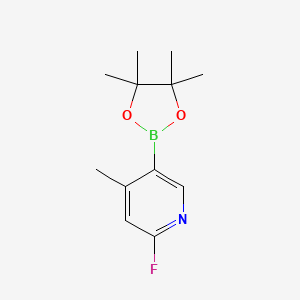

![3-(Methylthiomethyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)
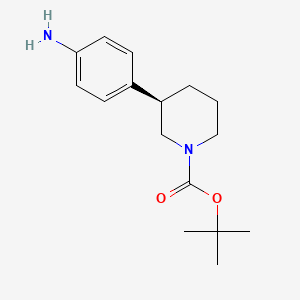
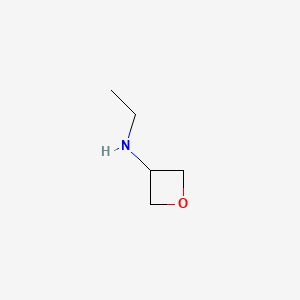
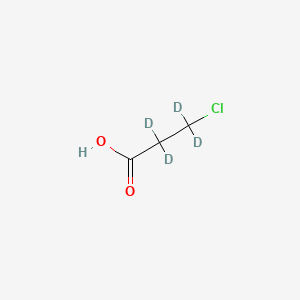
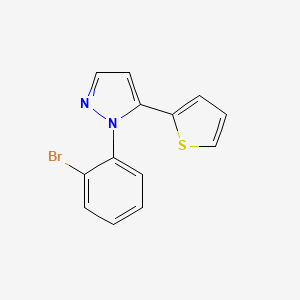
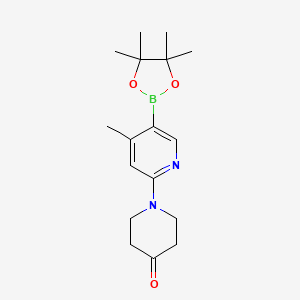

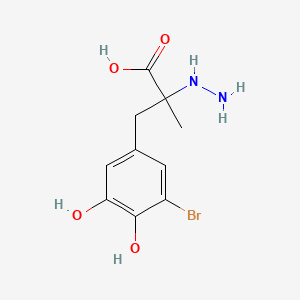
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)
